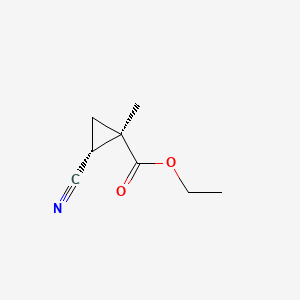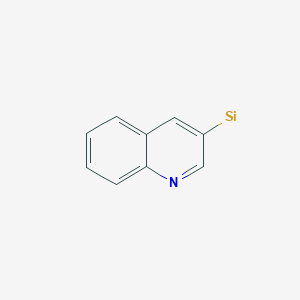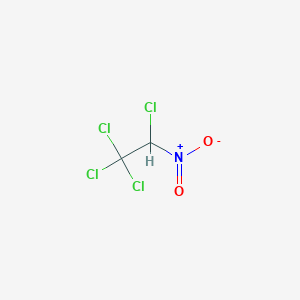
1,1,1,2-Tetrachloro-2-nitroethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1,2-Tetrachloro-2-nitroethane is a chlorinated nitro compound with the molecular formula C2H2Cl4NO2
Métodos De Preparación
The synthesis of 1,1,1,2-Tetrachloro-2-nitroethane typically involves the nitration of trichloroethene. This process can be carried out under controlled conditions using nitric acid as the nitrating agent. The reaction is usually conducted at low temperatures to prevent decomposition and to ensure high yield. Industrial production methods may involve continuous flow reactors to maintain consistent reaction conditions and to scale up the production efficiently.
Análisis De Reacciones Químicas
1,1,1,2-Tetrachloro-2-nitroethane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding chlorinated nitro compounds.
Reduction: Reduction reactions can convert it into less chlorinated derivatives or amines.
Substitution: It can undergo nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride, and oxidizing agents like potassium permanganate. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1,1,1,2-Tetrachloro-2-nitroethane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: Studies may explore its effects on biological systems, particularly its interactions with enzymes and proteins.
Medicine: Research may investigate its potential as a precursor for pharmaceuticals or its effects on cellular processes.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,1,1,2-Tetrachloro-2-nitroethane involves its interaction with molecular targets such as enzymes and proteins. It can form covalent bonds with nucleophilic sites on these molecules, leading to changes in their structure and function. The pathways involved may include oxidative stress responses and disruption of cellular signaling mechanisms.
Comparación Con Compuestos Similares
1,1,1,2-Tetrachloro-2-nitroethane can be compared with other chlorinated nitro compounds such as:
1,1,2,2-Tetrachloroethane: Similar in structure but lacks the nitro group, making it less reactive in certain chemical reactions.
1,1,1-Trichloro-2-nitroethane: Contains one less chlorine atom, which affects its reactivity and applications.
1,1,2-Trichloro-2-nitroethane: Differing in the position of chlorine atoms, leading to variations in chemical behavior and uses.
Propiedades
Número CAS |
54529-52-1 |
|---|---|
Fórmula molecular |
C2HCl4NO2 |
Peso molecular |
212.8 g/mol |
Nombre IUPAC |
1,1,1,2-tetrachloro-2-nitroethane |
InChI |
InChI=1S/C2HCl4NO2/c3-1(7(8)9)2(4,5)6/h1H |
Clave InChI |
MLCDVZNERFBEPA-UHFFFAOYSA-N |
SMILES canónico |
C(C(Cl)(Cl)Cl)([N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


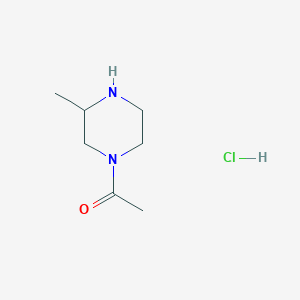
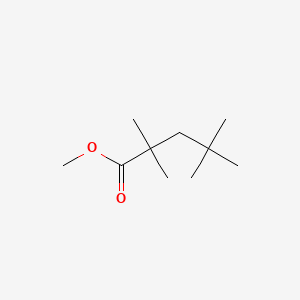
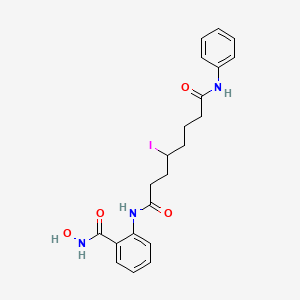
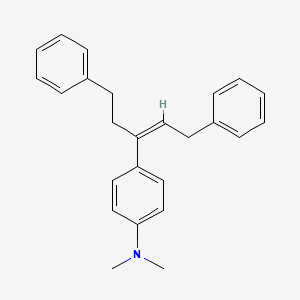
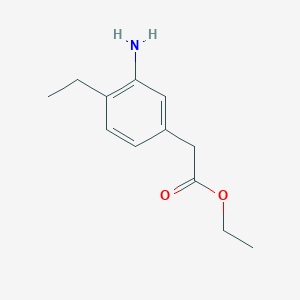
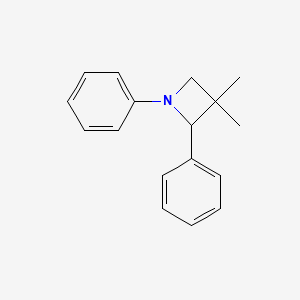
![disodium;5-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino]-2-[(E)-2-[4-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B13818840.png)
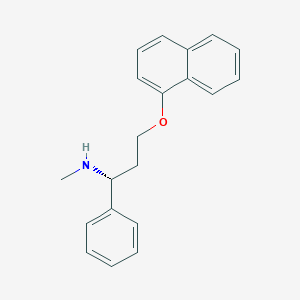
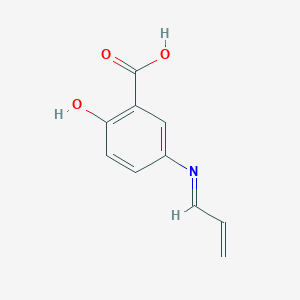
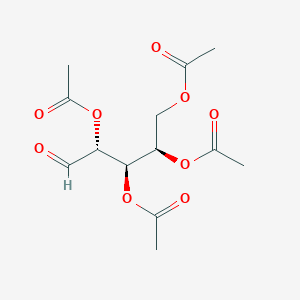

![Methyl 2-[(hydroxyamino)methylideneamino]benzoate](/img/structure/B13818871.png)
